N3-(4-fluorophenyl)pyridine-3,4-diamine N3-(4-fluorophenyl)pyridine-3,4-diamine
Brand Name: Vulcanchem
CAS No.: 1469018-93-6
VCID: VC8075187
InChI: InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7,15H,(H2,13,14)
SMILES: C1=CC(=CC=C1NC2=C(C=CN=C2)N)F
Molecular Formula: C11H10FN3
Molecular Weight: 203.22 g/mol

N3-(4-fluorophenyl)pyridine-3,4-diamine

CAS No.: 1469018-93-6

Cat. No.: VC8075187

Molecular Formula: C11H10FN3

Molecular Weight: 203.22 g/mol

* For research use only. Not for human or veterinary use.

N3-(4-fluorophenyl)pyridine-3,4-diamine - 1469018-93-6

Specification

CAS No. 1469018-93-6
Molecular Formula C11H10FN3
Molecular Weight 203.22 g/mol
IUPAC Name 3-N-(4-fluorophenyl)pyridine-3,4-diamine
Standard InChI InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7,15H,(H2,13,14)
Standard InChI Key MYHWWRRQMWGHJI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC2=C(C=CN=C2)N)F
Canonical SMILES C1=CC(=CC=C1NC2=C(C=CN=C2)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N3-(4-fluorophenyl)pyridine-3,4-diamine, reflects its three-dimensional structure: a pyridine ring with amino groups at positions 3 and 4 and a 4-fluorophenyl group attached to the nitrogen at position 3 . The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions.

Physical Characteristics

  • Appearance: Off-white solid .

  • Purity: ≥97% .

  • Storage: Recommended at 0–8°C to ensure stability .

  • Solubility: While explicit solubility data are unavailable, analogous diaminopyridines exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀FN₃
Molecular Weight203.22 g/mol
CAS Number1469018-93-6
Purity≥97%
Hazard StatementsH315, H319, H335

Synthetic Methodologies

Optimization Challenges

  • Selectivity: Ensuring regioselective substitution at the N3 position without affecting the amino groups.

  • Catalyst Efficiency: Palladium-based catalysts (e.g., Pd/C) used in hydrogenation steps require careful control to prevent over-reduction .

  • Yield: Current methods for similar compounds achieve 55–67% yields, suggesting room for improvement .

Applications in Research and Industry

Pharmaceutical Intermediates

Diaminopyridines are precursors to kinase inhibitors and neurotransmitter modulators. The fluorine atom in N3-(4-fluorophenyl)pyridine-3,4-diamine enhances metabolic stability, making it a candidate for drug discovery . For instance, fluorinated pyridines are prevalent in anticancer agents (e.g., osimertinib) and antipsychotics.

Material Science

The compound’s aromaticity and hydrogen-bonding capability suggest utility in supramolecular chemistry. Potential applications include:

  • Coordination Polymers: As a ligand for metal-organic frameworks (MOFs).

  • Organic Semiconductors: Functionalization for electron-transport layers in OLEDs.

Future Directions

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems could enhance reaction control and scalability.

  • Biocatalysis: Enzymatic amination might improve selectivity and reduce waste.

Pharmacological Screening

  • In Silico Studies: Molecular docking to identify protein targets (e.g., tyrosine kinases).

  • In Vivo Toxicity: Assessing bioavailability and metabolic pathways.

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